5-(3,4-Dimethoxyphenyl)-3-fluorophenol
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
3,4-Dimethoxyphenol: A compound with similar methoxy groups but lacking the fluorine atom.
Uniqueness
The presence of the fluorine atom in 5-(3,4-Dimethoxyphenyl)-3-fluorophenol distinguishes it from other similar compounds. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQUYSJVCFMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684388 |
Source
|
Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-65-4 |
Source
|
Record name | 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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